Spiro[benzimidazole-2,3'-pyrazole]
CAS No.: 819059-70-6
Cat. No.: VC16819770
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[benzimidazole-2,3'-pyrazole] - 819059-70-6](/images/structure/VC16819770.png)
Specification
CAS No. | 819059-70-6 |
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Molecular Formula | C9H6N4 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | spiro[benzimidazole-2,3'-pyrazole] |
Standard InChI | InChI=1S/C9H6N4/c1-2-4-8-7(3-1)11-9(12-8)5-6-10-13-9/h1-6H |
Standard InChI Key | YXGYUSFDAXJTAK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC3(C=CN=N3)N=C2C=C1 |
Introduction
Structural and Synthetic Foundations of Spiro[benzimidazole-2,3'-pyrazole]
Core Architecture and Nomenclature
Spiro[benzimidazole-2,3'-pyrazole] consists of a benzimidazole ring (a benzene fused to an imidazole) and a pyrazole ring connected via a spiro carbon at the 2-position of benzimidazole and the 3'-position of pyrazole. This configuration creates a rigid, three-dimensional framework that enhances binding affinity to biological targets by minimizing conformational flexibility . The spiro junction introduces stereochemical complexity, often leading to enantiomeric forms with distinct bioactivities.
Synthetic Methodologies
While no direct synthesis of Spiro[benzimidazole-2,3'-pyrazole] is documented in the literature, analogous spiroheterocycles are typically synthesized via multicomponent reactions (MCRs) or cycloaddition strategies. For example, taurine-catalyzed MCRs have been employed to construct dihydropyrano[2,3-c]pyrazoles with spirooxindole moieties , while [3+2] cycloadditions between azomethine ylides and chalcones yield spirooxindole-benzimidazole hybrids . Adapting these protocols could enable the synthesis of Spiro[benzimidazole-2,3'-pyrazole] through the following hypothetical pathway:
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Formation of the Pyrazole Core: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Spirocyclization: Reaction of the pyrazole intermediate with a benzimidazole precursor (e.g., o-phenylenediamine derivatives) under acid or base catalysis.
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Functionalization: Introduction of substituents (e.g., isonicotinamide, indole, or electron-donating/withdrawing groups) to modulate physicochemical and biological properties .
Key challenges include controlling regioselectivity during spirocyclization and achieving high enantiomeric purity. Catalytic asymmetric synthesis using organocatalysts or transition-metal complexes may address these issues.
Structural Characterization and Computational Insights
Spectroscopic and Crystallographic Analysis
Spiroheterocycles are routinely characterized using NMR, IR, and X-ray crystallography. For instance, spirooxindole-benzimidazole derivatives exhibit distinct -NMR signals for the spiro carbon–proton (δ 4.5–5.5 ppm) and carbonyl groups (IR: 1680–1720 cm) . Single-crystal X-ray studies of related compounds, such as 1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one, reveal nearly orthogonal ring systems (dihedral angles: 85–90°), which stabilize the spiro structure through reduced steric strain .
Molecular Electron Density Theory (MEDT) Analysis
MEDT studies on analogous [3+2] cycloadditions demonstrate that the reaction proceeds via a polar two-stage one-step mechanism. The azomethine ylide (supernucleophile) attacks the electrophilic β-carbon of chalcones, followed by ring closure to form the spiro center . Computational models predict that Spiro[benzimidazole-2,3'-pyrazole] derivatives would exhibit similar electronic profiles, with frontier molecular orbitals favoring interactions with enzymatic active sites.
Biological Activities and Mechanistic Studies
Table 1: Binding Energies of Spiroheterocycles with Staphylococcal DHFR
Compound | Binding Energy (kcal/mol) |
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6a | –8.8 |
6e | –8.7 |
Trimethoprim | –7.2 |
Mechanism of Action
The spiro framework enhances membrane permeability and target engagement through:
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Hydrophobic Interactions: Aromatic rings penetrate lipid bilayers and bind hydrophobic enzyme pockets.
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Hydrogen Bonding: Pyrazole nitrogen atoms form H-bonds with DHFR’s Asp27 and Thr113 residues.
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Steric Occlusion: The rigid spiro structure prevents conformational changes in resistant DHFR variants .
Future Directions and Challenges
Optimization of Pharmacokinetic Properties
While Spiro[benzimidazole-2,3'-pyrazole] derivatives exhibit potent in vitro activity, their in vivo efficacy is limited by poor solubility and metabolic instability. Strategies to improve bioavailability include:
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Prodrug Design: Incorporating hydrolyzable esters or amides.
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Nanoparticle Formulation: Encapsulation in lipid-based carriers to enhance aqueous solubility.
Overcoming Antimicrobial Resistance
The rise of multidrug-resistant pathogens necessitates derivatives with novel mechanisms. Hybrid spiro compounds combining benzimidazole-pyrazole cores with fluoroquinolone or β-lactam motifs are under investigation to bypass existing resistance pathways.
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